molecular formula C18H24O2 B10823521 5-Ethyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol

5-Ethyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol

Cat. No.: B10823521
M. Wt: 272.4 g/mol
InChI Key: YURJBXYTSFIOOT-UHFFFAOYSA-N
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Description

Cannabidiol, commonly referred to as CBD, is a non-psychoactive compound found in the Cannabis sativa plant. It is one of over 100 cannabinoids identified in cannabis and is known for its potential therapeutic properties. Unlike tetrahydrocannabinol (THC), cannabidiol does not produce a “high” and has gained popularity for its potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cannabidiol can be synthesized through various methods, including chemical synthesis and extraction from the Cannabis sativa plant. The chemical synthesis of cannabidiol involves the cyclization of olivetol with a monoterpene, such as limonene, followed by a series of reactions to form the final product. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of cannabidiol primarily involves the extraction of the compound from the Cannabis sativa plant. The extraction process can be carried out using various methods, including supercritical carbon dioxide extraction, ethanol extraction, and hydrocarbon extraction. Supercritical carbon dioxide extraction is the most commonly used method due to its efficiency and ability to produce high-purity cannabidiol.

Chemical Reactions Analysis

Types of Reactions

Cannabidiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of cannabidiol and produce derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Cannabidiol can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve the use of an acidic or basic medium and controlled temperatures.

    Reduction: Reduction of cannabidiol can be achieved using reagents such as lithium aluminum hydride or sodium borohydride. The reaction conditions involve the use of anhydrous solvents and controlled temperatures.

    Substitution: Substitution reactions of cannabidiol can be carried out using various halogenating agents, such as bromine or chlorine. The reaction conditions typically involve the use of solvents and controlled temperatures.

Major Products Formed

The major products formed from the chemical reactions of cannabidiol include various derivatives with modified structures and properties. These derivatives can have different pharmacological activities and potential therapeutic applications.

Scientific Research Applications

Cannabidiol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, cannabidiol is used as a starting material for the synthesis of various derivatives with potential therapeutic properties. In biology, cannabidiol is studied for its effects on various biological systems, including the endocannabinoid system, immune system, and nervous system. In medicine, cannabidiol is used for its potential therapeutic effects, including its anti-inflammatory, analgesic, and anti-anxiety properties. In industry, cannabidiol is used in the production of various products, including pharmaceuticals, cosmetics, and dietary supplements.

Mechanism of Action

Cannabidiol exerts its effects through various molecular targets and pathways. It interacts with the endocannabinoid system, which includes cannabinoid receptors (CB1 and CB2), endogenous cannabinoids, and enzymes involved in the synthesis and degradation of endocannabinoids. Cannabidiol has been shown to modulate the activity of these receptors and enzymes, leading to various physiological effects. Additionally, cannabidiol interacts with other molecular targets, including serotonin receptors, vanilloid receptors, and nuclear receptors, which contribute to its diverse pharmacological activities.

Comparison with Similar Compounds

Cannabidiol is often compared with other cannabinoids, such as tetrahydrocannabinol (THC), cannabigerol (CBG), and cannabichromene (CBC). Unlike tetrahydrocannabinol, cannabidiol does not produce psychoactive effects and is considered to have a better safety profile. Cannabigerol and cannabichromene are also non-psychoactive cannabinoids with potential therapeutic properties, but they are present in lower concentrations in the Cannabis sativa plant compared to cannabidiol. The unique properties of cannabidiol, including its non-psychoactive nature and diverse pharmacological activities, make it a valuable compound for scientific research and therapeutic applications.

References

Properties

IUPAC Name

5-ethyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-13-9-16(19)18(17(20)10-13)15-8-12(4)6-7-14(15)11(2)3/h8-10,14-15,19-20H,2,5-7H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURJBXYTSFIOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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